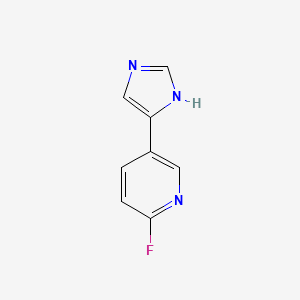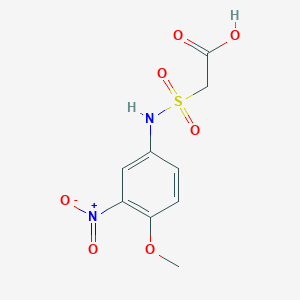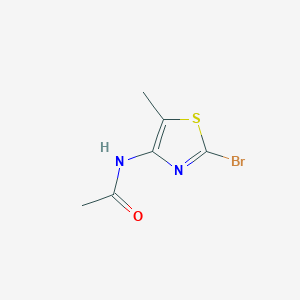![molecular formula C15H14 B8796376 1-methyl-4-[(1E)-2-phenylethenyl]benzene](/img/structure/B8796376.png)
1-methyl-4-[(1E)-2-phenylethenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-4-[(1E)-2-phenylethenyl]benzene, also known as 4-methylstyrene, is an organic compound with the chemical formula C9H10. It is a derivative of styrene, where a methyl group is attached to the phenyl ring. This compound is a colorless liquid with a characteristic aromatic odor and is used in various industrial applications, including the production of polymers and resins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-methyl-4-[(1E)-2-phenylethenyl]benzene can be synthesized through several methods. One common method involves the dehydrogenation of cumene, which produces α-methylstyrene as a by-product . Another method is the reaction between styrene and formaldehyde in the presence of sulfuric acid, which yields 4-phenyl-m-dioxane .
Industrial Production Methods
In industrial settings, phenyl 4-methylstyrene is often produced as a by-product of the cumene process. This process involves the oxidation of cumene to cumene hydroperoxide, which is then cleaved to produce phenol and acetone. During this process, a minor side reaction leads to the formation of phenyl 4-methylstyrene .
Analyse Chemischer Reaktionen
Types of Reactions
1-methyl-4-[(1E)-2-phenylethenyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzaldehyde, benzoic acid, and epoxides.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: This compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products
The major products formed from these reactions include benzaldehyde, benzoic acid, and various substituted derivatives of phenyl 4-methylstyrene .
Wissenschaftliche Forschungsanwendungen
1-methyl-4-[(1E)-2-phenylethenyl]benzene has several scientific research applications:
Wirkmechanismus
The mechanism of action of phenyl 4-methylstyrene involves its interaction with various molecular targets and pathways. For instance, in polymerization reactions, it acts as a monomer that undergoes radical polymerization to form long polymer chains. The presence of the methyl group on the phenyl ring influences the reactivity and stability of the compound, making it suitable for specific industrial applications .
Vergleich Mit ähnlichen Verbindungen
1-methyl-4-[(1E)-2-phenylethenyl]benzene can be compared with other similar compounds, such as:
α-Methylstyrene: Both compounds are derivatives of styrene, but phenyl 4-methylstyrene has a methyl group on the phenyl ring, while α-methylstyrene has it on the vinyl group.
Cinnamaldehyde: This compound is structurally similar but contains an aldehyde group instead of a methyl group.
Cinnamyl Alcohol: Similar to cinnamaldehyde, but with an alcohol group.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable in various applications.
Eigenschaften
Molekularformel |
C15H14 |
|---|---|
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
1-methyl-4-(2-phenylethenyl)benzene |
InChI |
InChI=1S/C15H14/c1-13-7-9-15(10-8-13)12-11-14-5-3-2-4-6-14/h2-12H,1H3 |
InChI-Schlüssel |
MDRVHDXASYPUCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1H-1,3-BENZIMIDAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]AMINE](/img/structure/B8796299.png)



![N-{9-benzyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine](/img/structure/B8796337.png)
![7-(4-Fluorophenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B8796346.png)
![2-(Methylsulfinyl)-6-nitrobenzo[d]thiazole](/img/structure/B8796353.png)






![7-Bromo-5-chlorobenzo[b]thiophene](/img/structure/B8796391.png)
